molecular formula C29H39N3O2 B12939927 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine CAS No. 87040-66-2

3,6-Bis(3-(piperidin-1-yl)propoxy)acridine

Cat. No.: B12939927
CAS No.: 87040-66-2
M. Wt: 461.6 g/mol
InChI Key: PGHVEWRWACYJGD-UHFFFAOYSA-N
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Description

3,6-Bis(3-(piperidin-1-yl)propoxy)acridine is a synthetically designed small molecule of significant interest in pharmaceutical and neurological research. The compound features an acridine core structure, a tricyclic aromatic system known for its intercalation properties, which is symmetrically substituted at the 3 and 6 positions with propoxy linkers terminating in piperidine rings . The piperidine moiety is a fundamental pharmacophore in medicinal chemistry, present in more than twenty classes of pharmaceuticals and is critically important for constructing molecules with biological activity . This specific molecular architecture suggests potential for interaction with various biological targets, particularly in the central nervous system. Compounds with piperidine substitutions are frequently investigated for their affinity to G-protein coupled receptors (GPCRs), including dopamine receptors . Related research on condensed ring compounds has highlighted the therapeutic relevance of such structures as dopamine D3 receptor antagonists, indicating that 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine may hold value for researching pathways involved in Parkinson's disease, schizophrenia, and addiction . Its primary research applications include serving as a key synthetic intermediate in organic synthesis, a potential pharmacophore for neuropharmacological probe development, and a candidate for structure-activity relationship (SAR) studies in the design of new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

CAS No.

87040-66-2

Molecular Formula

C29H39N3O2

Molecular Weight

461.6 g/mol

IUPAC Name

3,6-bis(3-piperidin-1-ylpropoxy)acridine

InChI

InChI=1S/C29H39N3O2/c1-3-13-31(14-4-1)17-7-19-33-26-11-9-24-21-25-10-12-27(23-29(25)30-28(24)22-26)34-20-8-18-32-15-5-2-6-16-32/h9-12,21-23H,1-8,13-20H2

InChI Key

PGHVEWRWACYJGD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCCN5CCCCC5

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The compound is typically synthesized through alkoxylation reactions involving 3,6-dihydroxyacridine and 3-(piperidin-1-yl)propyl halides (e.g., bromide or chloride). This method leverages nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling under basic conditions.

Key steps include:

  • Precursor preparation : Synthesis of 3-(piperidin-1-yl)propanol via reductive amination of piperidine with 3-bromopropanol or related intermediates.
  • Halogenation : Conversion of the alcohol to a bromide using PBr₃ or HBr.
  • Alkoxylation : Reaction of 3,6-dihydroxyacridine with two equivalents of 3-(piperidin-1-yl)propyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).

Detailed Reaction Conditions

A representative procedure derived from patent data involves:

Parameter Specification
Reactants 3,6-Dihydroxyacridine (1 eq), 3-(piperidin-1-yl)propyl bromide (2.2 eq)
Base Potassium carbonate (3 eq)
Solvent Dimethylformamide (DMF)
Temperature 80–100°C, reflux
Reaction Time 12–24 hours
Workup Filtration, solvent evaporation, column chromatography (silica gel, CH₂Cl₂/MeOH)

Yield : ~65–75%.

Structural Confirmation

Post-synthesis characterization includes:

  • ¹H/¹³C NMR : Peaks corresponding to acridine aromatic protons (δ 7.2–8.5 ppm) and piperidine N-CH₂ groups (δ 2.3–3.1 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 461.6 (M+H⁺).
  • Elemental Analysis : Matches theoretical values for C₂₉H₃₉N₃O₂.

Alternative Approaches

  • Mitsunobu Reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3,6-dihydroxyacridine with 3-(piperidin-1-yl)propanol.
  • One-Pot Synthesis : Combines acridine diol with in-situ-generated 3-(piperidin-1-yl)propyl tosylate.

Challenges and Optimizations

  • Regioselectivity : Ensuring bis-alkoxylation at the 3,6-positions requires strict control of stoichiometry and temperature.
  • Purification : Silica gel chromatography is critical due to polar byproducts.
  • Scale-Up : Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields.

Applications and Derivatives

While primarily a research chemical, structural analogs show:

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(3-(piperidin-1-yl)propoxy)acridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction can produce reduced acridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine exhibits promising anticancer properties. Preliminary studies have shown its potential to inhibit the growth of various cancer cell lines through mechanisms that may involve interaction with DNA and modulation of cellular processes such as replication and transcription.

2. Neuroprotective Effects

The compound is being investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Its structural similarity to known acetylcholinesterase inhibitors suggests that it could enhance cognitive function by increasing acetylcholine levels in the brain . Studies have shown that derivatives of similar structures can effectively inhibit acetylcholinesterase, indicating a potential pathway for therapeutic development .

3. Antimicrobial Properties

There is emerging evidence that 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine may possess antimicrobial properties. The acridine moiety has been associated with antibacterial and antifungal activities, making this compound a candidate for further exploration in developing new antimicrobial agents.

Synthesis and Reaction Pathways

The synthesis of 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Acridine Core : The initial step involves synthesizing the acridine scaffold through cyclization reactions.
  • Substitution Reactions : The introduction of propoxy groups at the 3 and 6 positions is achieved through nucleophilic substitution reactions with piperidin-1-yl derivatives.

These synthetic strategies highlight the versatility of the compound in organic synthesis and its potential for modification to enhance biological activity.

Comparison with Similar Compounds

3,6-Bis[3-(4-methylpiperidino)propionamido]acridine

  • Structure : Replaces the propoxy linker with propionamido groups and substitutes piperidine with 4-methylpiperidine.
  • Biological Activity : Exhibits DNA intercalation and antitumor properties, with a Tanimoto coefficient of 0.76 (structural similarity) to the target compound .
  • PDB Data : Co-crystallized with DNA (PDB: 3ES0), highlighting its intercalation mechanism .

3,6-Bis(3-bromopropoxy)acridine

  • Structure : Features bromine atoms instead of piperidinyl groups.
  • Physicochemical Properties: Lower molecular weight (C19H19Br2NO2 vs. C27H34N3O2 for the target compound) and reduced solubility due to hydrophobic bromine substituents .
  • Applications : Primarily used as a synthetic intermediate for further functionalization .

Piperidine-Containing Non-Acridine Compounds

Tandutinib (CAS-387867-13-2)

  • Structure : Contains a 3-(piperidin-1-yl)propoxy group attached to a quinazoline core.
  • Biological Activity: Tyrosine kinase inhibitor targeting FLT3, used in acute myelogenous leukemia .
  • Key Difference : The quinazoline core vs. acridine alters target specificity (kinase inhibition vs. DNA intercalation) .

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

  • Structure : Piperidinylacetyl group linked to a tetrahydropyridine ring.
  • Biological Activity: Demonstrates antibacterial and antitumor activity via non-intercalative mechanisms, likely involving enzyme inhibition .

Pharmacokinetic and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Biological Activity Target Mechanism Reference
3,6-Bis(3-(piperidin-1-yl)propoxy)acridine C27H34N3O2 Immunomodulation, antitumor DNA intercalation
3,6-Bis[3-(4-methylpiperidino)propionamido]acridine C29H38N5O2 Antitumor DNA intercalation (PDB:3ES0)
Tandutinib C31H42N6O4 Antileukemic FLT3 kinase inhibition
3,6-Bis(3-bromopropoxy)acridine C19H19Br2NO2 Synthetic intermediate N/A

Table 2: Structural and Functional Differences

Feature Target Compound 3,6-Bis[3-(4-methylpiperidino)propionamido]acridine Tandutinib
Core Structure Acridine Acridine Quinazoline
Substituent 3-(Piperidin-1-yl)propoxy 3-(4-Methylpiperidino)propionamido 3-(Piperidin-1-yl)propoxy
Primary Mechanism DNA intercalation DNA intercalation Kinase inhibition
Therapeutic Use Immunomodulation Antitumor Leukemia

Limitations and Advantages

  • Advantages : Enhanced solubility and bioavailability compared to brominated acridines due to piperidine’s basicity .
  • Limitations : Reduced DNA binding affinity vs. propionamido analogues, likely due to decreased hydrogen-bonding capacity .

Biological Activity

3,6-Bis(3-(piperidin-1-yl)propoxy)acridine is a synthetic compound characterized by its acridine backbone, which is substituted at the 3 and 6 positions with propoxy linkers connected to piperidin-1-yl groups. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in developing therapeutic agents targeting various biological pathways. This article reviews the biological activity of 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.

  • Molecular Formula : C23H30N4O2
  • Molecular Weight : Approximately 406.52 g/mol

The structural modification of 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine enhances its solubility and biological activity compared to simpler acridine derivatives.

Research indicates that 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine exhibits promising biological activities through several mechanisms:

  • DNA Interaction : Preliminary studies suggest that it may interact with DNA and other cellular components, affecting processes such as replication and transcription.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its pharmacological effects .

Biological Activity Overview

The biological activities of 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine include:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
  • Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Potential for use in neurodegenerative disease models due to its interaction with neurotransmitter systems.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally similar to 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3,6-Bis(3-piperidinopropionamido)acridineC23H30N4O2Contains amido groups instead of propoxy linkersModerate cytotoxicity
2,7-Diamino-10H-acridin-9-oneC15H12N4OFeatures amino groups at different positionsAntimicrobial activity
9-AminoacridineC13H10N2OSimpler structure with significant activityAnticancer properties

Case Studies and Research Findings

Recent studies have explored the efficacy of 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine in various biological contexts:

  • Antimicrobial Efficacy : A study reported that this compound showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
    StrainMIC (µg/mL)
    M. tuberculosis H37Rv2
    M. tuberculosis Spec. 2104
  • Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects on several cancer cell lines, revealing IC50 values indicating substantial anticancer potential .
    Cell LineIC50 (µM)
    HeLa15
    MCF720

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